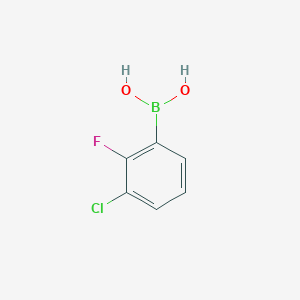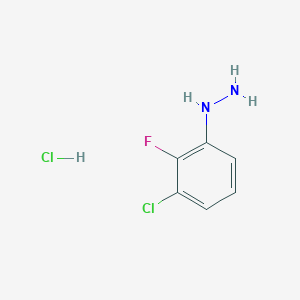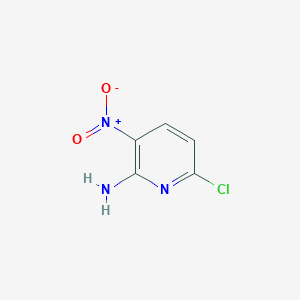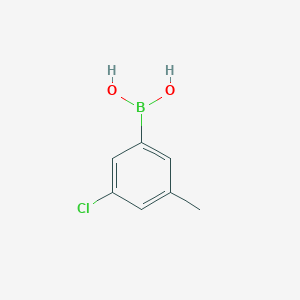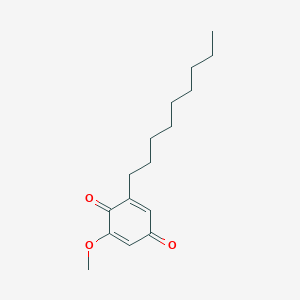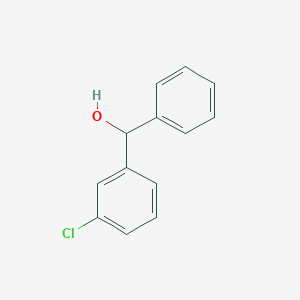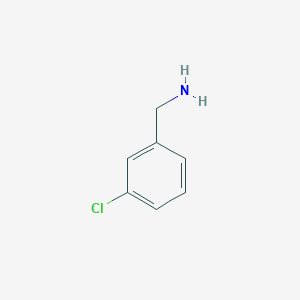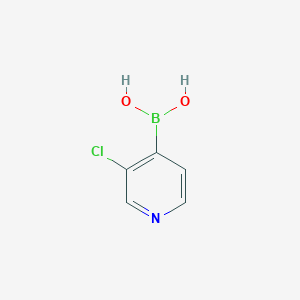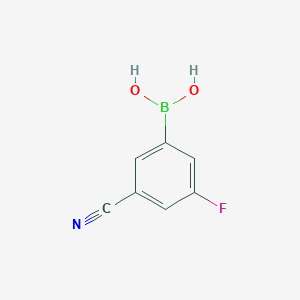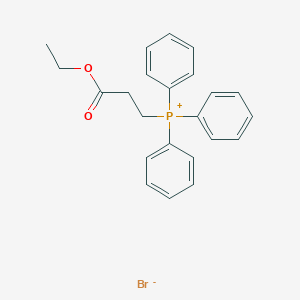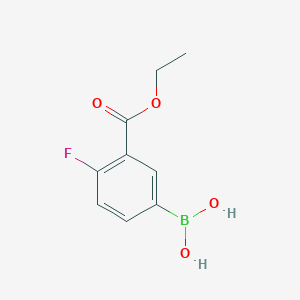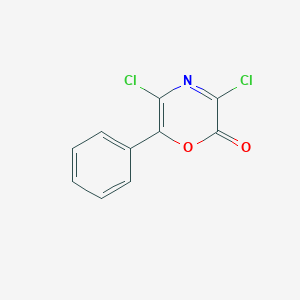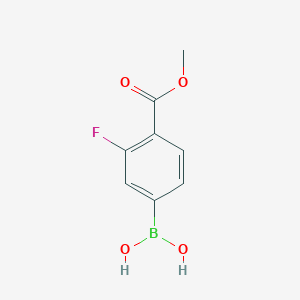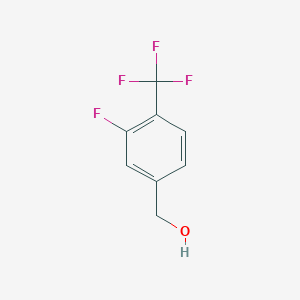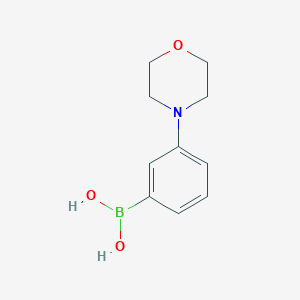
3-(Morpholino)phenylboronic acid
Descripción general
Descripción
3-(Morpholino)phenylboronic acid is a compound that combines a phenylboronic acid moiety with a morpholine ring. Phenylboronic acids are known to mediate condensation reactions, as seen in the synthesis of C3-symmetric 2H-chromene derivatives, which are structural analogues of natural products with biological activity . Morpholine and its derivatives are versatile in medicinal chemistry, often used to synthesize compounds with potential pharmacological properties .
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including reductive amination, intramolecular acetalization, and hydrogenation . In the context of 3-(Morpholino)phenylboronic acid, a reaction between o-formylphenylboronic acid and morpholine leads to the formation of a benzoxaborole derivative, which features a morpholine ring . Additionally, morpholine has been used in the synthesis of various biologically active compounds, indicating its utility in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using spectroscopic methods such as UV, FT-IR, NMR, and crystallography . For instance, the crystal structure of a morpholino-indazole derivative was determined, providing insights into the spatial arrangement of the molecule . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. For example, they can act as antagonists at GABA(B) receptors, with the potency of the compounds being evaluated in pharmacological assays . The reactivity of morpholine-containing compounds can also be explored through their involvement in annulation, condensation, and cyclization reactions, which are key steps in synthesizing heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been studied using DFT calculations. These studies include the analysis of intermolecular interactions, polarizability, hyperpolarizability, and nonlinear optical properties. Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes at various temperatures have been calculated, providing a comprehensive understanding of the compound's behavior under different conditions .
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Antioxidant Activity Determination Analytical methods for determining antioxidant activity have significantly benefited from compounds like phenylboronic acids. These methods, such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP), utilize chemical reactions involving characteristic color changes or discoloration, monitored through spectrophotometry. The adaptability of these assays for analyzing complex samples showcases the utility of phenylboronic acid derivatives in enhancing antioxidant analysis accuracy and reliability (Munteanu & Apetrei, 2021).
Medicinal Chemistry and Drug Discovery
Biosensors Development Recent progress in the development of electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives emphasizes the role of these compounds in selective binding mechanisms, crucial for glucose sensors and potentially applicable for other biomolecules. The incorporation of PBA into sensor designs highlights its significance in creating sensitive and selective biosensing platforms (Anzai, 2016).
Materials Science
Drug Delivery Systems The pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules for drug delivery illustrate the innovative use of phenylboronic acid derivatives in creating responsive delivery systems. These materials can adjust drug release rates in response to specific biological conditions, such as changes in pH or sugar concentration, showcasing the potential of 3-(Morpholino)phenylboronic acid derivatives in targeted therapy applications (Sato et al., 2011).
Biology
Gene Function Inhibition Morpholino oligos, closely related to 3-(Morpholino)phenylboronic acid in structure, have been pivotal in gene function studies across various model organisms. By inhibiting gene function, these oligos have provided insights into developmental processes and gene expression regulation, showcasing their importance in genetic and developmental biology research (Heasman, 2002).
Safety And Hazards
3-(Morpholino)phenylboronic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propiedades
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGOMHOEZUWGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400619 | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholino)phenylboronic acid | |
CAS RN |
863377-22-4 | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



